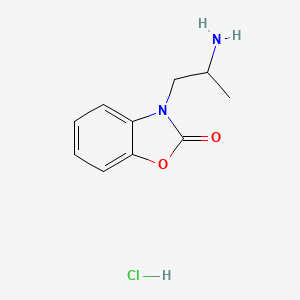![molecular formula C10H11N3O2 B1440527 (2-([6-(2-Furyl)pyridazin-3-YL]oxy)ethyl)amine CAS No. 1283108-34-8](/img/structure/B1440527.png)
(2-([6-(2-Furyl)pyridazin-3-YL]oxy)ethyl)amine
Overview
Description
“(2-([6-(2-Furyl)pyridazin-3-YL]oxy)ethyl)amine” is a synthetic organic compound with the molecular formula C10H11N3O2 . It has a molecular weight of 205.21 g/mol .
Molecular Structure Analysis
The molecular structure of “(2-([6-(2-Furyl)pyridazin-3-YL]oxy)ethyl)amine” consists of a pyridazine ring attached to a furyl group and an ethylamine group .Physical And Chemical Properties Analysis
The boiling point and other physical and chemical properties of “(2-([6-(2-Furyl)pyridazin-3-YL]oxy)ethyl)amine” are not specified in the retrieved data .Scientific Research Applications
Synthesis and Chemical Reactions
The Reaction of 2-Aminoethyl- and 3-Aminopropyl-substituted Heterocycles The reaction of various substituted amines, including 2-(1-piperazinyl)ethylamine, with 2-formyl-1,3-cyclohexanedione and its derivatives yielded a series of 2-aminomethylene derivatives. These reactions showcase the chemical versatility and reactivity of compounds related to (2-([6-(2-Furyl)pyridazin-3-YL]oxy)ethyl)amine (Strakovs et al., 2002).
Synthesis of Novel Bis-α,β-Unsaturated Ketones, Nicotinonitrile, and Pyridine Derivatives A study details the synthesis of various bis compounds, including bis[6-(2-aryl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile] and bis[6-(2-aryl)-2-oxo-1,2-dihydropyridine-3-carbonitrile]. These compounds involve structural elements related to (2-([6-(2-Furyl)pyridazin-3-YL]oxy)ethyl)amine, indicating potential applications in the synthesis of complex organic compounds (Altalbawy, 2013).
Antimicrobial and Anti-Cancer Properties A study on the synthesis and biological evaluation of 2,3′‐Bipyridine derivatives revealed the potential of these compounds in anti-cancer, anti-Alzheimer, and anti-COX-2 activities. The inclusion of structural elements related to (2-([6-(2-Furyl)pyridazin-3-YL]oxy)ethyl)amine in these compounds indicates the potential for medical applications (Attaby et al., 2014).
Chemical Synthesis and Properties
Synthesis of Pyridazinone Derivatives The synthesis of a novel class of 6-amino-5-hydroxy-pyridazin-3(2 H)-ones, containing an ethoxycarbonyl moiety, highlights the potential for creating diverse and structurally complex compounds. The inclusion of (2-([6-(2-Furyl)pyridazin-3-YL]oxy)ethyl)amine-related structures in such syntheses underscores the compound's role in generating pharmacologically relevant structures (Dragovich et al., 2008).
Safety And Hazards
properties
IUPAC Name |
2-[6-(furan-2-yl)pyridazin-3-yl]oxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c11-5-7-15-10-4-3-8(12-13-10)9-2-1-6-14-9/h1-4,6H,5,7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJJMGXLSJYYJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(C=C2)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-([6-(2-Furyl)pyridazin-3-YL]oxy)ethyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



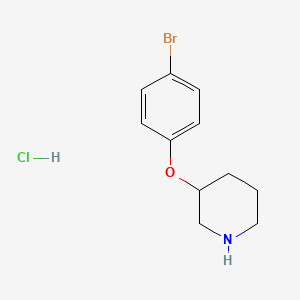
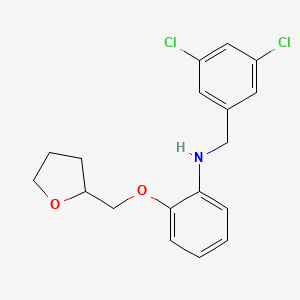


![4-[(Allyloxy)methyl]piperidine hydrochloride](/img/structure/B1440455.png)
![3-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1440456.png)
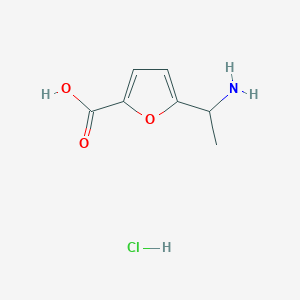

![[5-(4,5-Dimethyl-thiazol-2-ylcarbamoyl)-2-oxo-2H-pyridin-1-yl]-acetic acid](/img/structure/B1440459.png)
![4-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide](/img/structure/B1440460.png)
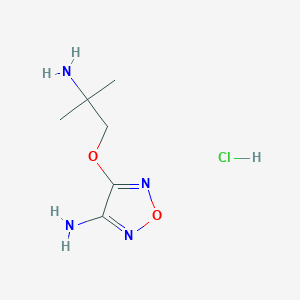
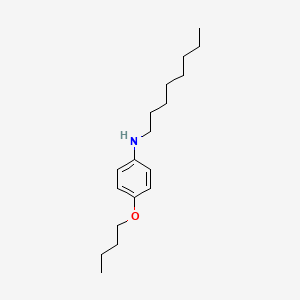
![N-[2-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide](/img/structure/B1440464.png)
